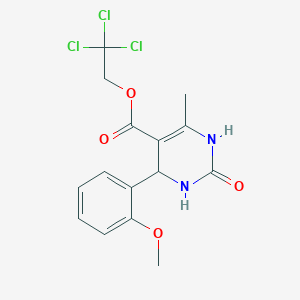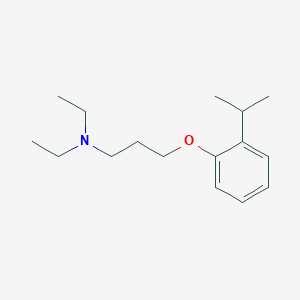![molecular formula C26H28N4O3 B5106463 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B5106463.png)
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MNPA belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and analgesic effects.
作用機序
The exact mechanism of action of 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is not fully understood, but it is believed to involve modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This compound has been shown to act as a partial agonist at dopamine D2 receptors, which may contribute to its antipsychotic effects. This compound has also been shown to enhance the activity of the GABAergic system, which may underlie its anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, changes in ion channel activity, and alterations in gene expression. For example, this compound has been shown to increase the release of dopamine and serotonin in certain brain regions, as well as to inhibit the activity of certain ion channels, such as voltage-gated calcium channels. This compound has also been shown to alter the expression of genes involved in various signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway.
実験室実験の利点と制限
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline has a number of advantages for use in laboratory experiments, including its relatively low toxicity and high solubility in aqueous solutions. However, this compound also has some limitations, including its relatively short half-life and the need for specialized equipment and techniques to study its effects in vivo.
将来の方向性
There are a number of potential future directions for research on 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline and related compounds. One area of interest is the development of more selective and potent analogs of this compound that could be used as therapeutic agents for various neurological and psychiatric disorders. Another area of interest is the study of the long-term effects of this compound on brain function and behavior, as well as its potential for abuse and addiction. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound and related compounds, which could lead to the development of new treatments for a variety of disorders.
合成法
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with 1-piperazinecarboxamide, followed by nitration and subsequent coupling with 2-(2-phenylethyl)aniline. Other methods involve the use of different starting materials and reagents, such as 4-methylbenzoyl hydrazide and 2-nitro-1-(2-phenylethyl)benzene.
科学的研究の応用
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline has been the subject of numerous scientific studies, primarily focused on its potential applications in the treatment of various neurological and psychiatric disorders. For example, this compound has been shown to exhibit antipsychotic effects in animal models of schizophrenia, as well as anxiolytic and antidepressant effects in models of anxiety and depression. This compound has also been studied for its potential analgesic properties, particularly in the treatment of neuropathic pain.
特性
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-20-7-9-22(10-8-20)26(31)29-17-15-28(16-18-29)23-11-12-25(30(32)33)24(19-23)27-14-13-21-5-3-2-4-6-21/h2-12,19,27H,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUMDDDLRAEOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(2-thienyl)butanamide](/img/structure/B5106403.png)
![ethyl [5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5106404.png)
![1-(3-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5106410.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2,4,6-tribromophenyl)hydrazone]](/img/structure/B5106423.png)

![7-benzoyl-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5106446.png)
![2-(2-fluorophenyl)-N-[2-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5106448.png)
![methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B5106455.png)
![methyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5106469.png)
![3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5106475.png)

